2-[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine
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Overview
Description
2-[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a pyrazole ring, a piperidine ring, and a naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the naphthyridine ring. Each step requires specific reagents and conditions:
Formation of the Pyrazole Ring: This can be achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Formation of the Piperidine Ring: This step often involves the hydrogenation of pyridine derivatives under high pressure and temperature.
Formation of the Naphthyridine Ring: This can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole and naphthyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
2-[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
Uniqueness
2-[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C18H19N5O |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
(1-methylpyrazol-4-yl)-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H19N5O/c1-22-12-15(11-20-22)18(24)23-9-6-13(7-10-23)16-5-4-14-3-2-8-19-17(14)21-16/h2-5,8,11-13H,6-7,9-10H2,1H3 |
InChI Key |
DRCPWNVWCTXIMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
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